BenchChemオンラインストアへようこそ!

7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

This compound belongs to the class of purine‑2,6‑dione derivatives characterized by a 7‑(2‑chlorobenzyl) substituent, a 3‑methyl group, and an 8‑(2‑methylpiperidin‑1‑yl) moiety. The molecular formula C₁₉H₂₂ClN₅O₂ (MW 387.87) has been confirmed by ¹H NMR spectroscopy.

Molecular Formula C19H22ClN5O2
Molecular Weight 387.87
CAS No. 586992-37-2
Cat. No. B2681074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS586992-37-2
Molecular FormulaC19H22ClN5O2
Molecular Weight387.87
Structural Identifiers
SMILESCC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
InChIInChI=1S/C19H22ClN5O2/c1-12-7-5-6-10-24(12)18-21-16-15(17(26)22-19(27)23(16)2)25(18)11-13-8-3-4-9-14(13)20/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H,22,26,27)
InChIKeySFQHNQFXQVWOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 586992-37-2): Structural Identity and Research Sourcing


This compound belongs to the class of purine‑2,6‑dione derivatives characterized by a 7‑(2‑chlorobenzyl) substituent, a 3‑methyl group, and an 8‑(2‑methylpiperidin‑1‑yl) moiety. The molecular formula C₁₉H₂₂ClN₅O₂ (MW 387.87) has been confirmed by ¹H NMR spectroscopy [1]. It is catalogued as a research‑grade small molecule (purity ≥95%) and is primarily investigated for its interaction with human purine nucleoside phosphorylase (PNP) [2].

Why Purine‑2,6‑Dione Analogs Cannot Replace 7‑(2‑Chlorobenzyl)‑3‑methyl‑8‑(2‑methylpiperidin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione in PNP‑Targeted Research


Within the purine‑2,6‑dione series, minor variations in the 8‑position amine substituent profoundly alter target engagement. The 2‑methylpiperidine substituent of the title compound confers a sub‑nanomolar equilibrium dissociation constant (Ki = 0.390 nM) for human PNP, whereas the des‑methyl piperidine analog (Hit2Lead SC‑7998603) or the pyrrolidine analog (CAS 361174‑79‑0) show markedly reduced or absent PNP inhibitory activity, indicating that the precise stereoelectronic features of the 2‑methylpiperidine ring are critical for high‑affinity binding [1] . Generic substitution with alternatives lacking this moiety will therefore yield unpredictable potency and selectivity, undermining the reliability of pharmacological or biochemical conclusions.

Quantitative Differentiation Evidence for 7‑(2‑Chlorobenzyl)‑3‑methyl‑8‑(2‑methylpiperidin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione Relative to Structural Analogs


Sub‑Nanomolar PNP Affinity vs. Inactive Piperidine and Pyrrolidine Analogs

The title compound displays a Ki of 0.390 nM for human PNP determined under slow‑onset inhibition conditions, whereas the corresponding 8‑(piperidin‑1‑yl) analog (Hit2Lead SC‑7998603; lacking the 2‑methyl group) and the 8‑(pyrrolidin‑1‑yl) analog (CAS 361174‑79‑0) are reported as inactive or without measurable PNP affinity [1] . This indicates that the 2‑methylpiperidine substituent is essential for high‑affinity PNP engagement.

Purine nucleoside phosphorylase Enzyme inhibition Immunomodulation

Slow‑Onset Inhibition Kinetics Distinguished from Fast‑Binding PNP Inhibitors

The Ki of 0.390 nM was measured after slow‑onset inhibition, a kinetic behavior that reflects a time‑dependent, tight‑binding mechanism [1]. In contrast, the initial‑rate Ki for the same compound is 5.60 nM, indicating that the steady‑state complex forms with a residence time that is orders of magnitude longer than that of classical fast‑binding PNP inhibitors [2]. This kinetic signature is absent in standard reversible PNP inhibitors used as comparators (e.g., CI‑972, Ki = 830 nM, competitive inhibitor).

Slow‑onset inhibition Enzyme kinetics Drug‑target residence time

Negligible Adenosine A1 Receptor Affinity Avoids Off‑Target Hypotensive Effects

A Kd value of approximately 145 µM was reported for adenosine A1 receptor binding [1], corresponding to >370,000‑fold selectivity over PNP (Ki 0.390 nM). This contrasts sharply with other 8‑aminopurine‑2,6‑diones that exhibit nanomolar A1 affinity (e.g., CHEMBL2205239: Ki = 5.79 nM at human A1) [2]. The profound A1 avoidance minimizes the risk of bradycardia and hypotension observed with A1‑active purine derivatives.

Adenosine A1 receptor Off‑target profiling Cardiovascular safety

Weak P2Y2 Antagonism Confirms PNP‑Centered Mode of Action

In a functional assay (human P2Y2 expressed in 1321N1 cells, ATP‑induced Ca²⁺ influx), the compound exhibited an IC50 of 10,000 nM [1]. This is >25,000‑fold weaker than its PNP Ki, confirming that P2Y2 antagonism does not contribute to the biological activity of the compound. By contrast, dedicated P2Y2 antagonist tool compounds (e.g., NF449) show IC50 values in the low nanomolar range.

P2Y2 receptor Selectivity profiling Purine receptor

Optimal Use Cases for 7‑(2‑Chlorobenzyl)‑3‑methyl‑8‑(2‑methylpiperidin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione in Discovery and Preclinical Research


PNP Target Validation in T‑Cell Malignancies and Autoimmune Models

The sub‑nanomolar PNP Ki (0.390 nM) combined with slow‑onset kinetics makes this compound the preferred tool for establishing PNP dependency in T‑cell acute lymphoblastic leukemia (T‑ALL) and autoimmune disease models. Its >370,000‑fold selectivity over adenosine A1 receptors ensures that observed in‑vitro antiproliferative effects can be directly linked to PNP inhibition rather than A1‑mediated signaling [1] [2].

Pharmacodynamic Biomarker Studies Requiring Sustained Target Engagement

The slow‑onset inhibition profile (Ki 0.390 nM vs. initial‑rate Ki 5.60 nM) indicates prolonged enzyme residence time. This compound is therefore uniquely suited for experiments correlating plasma drug levels with PNP active‑site occupancy, where rapid‑equilibrium inhibitors would dissociate during sample processing, confounding biomarker readouts [1].

Chemical Probe Selectivity Panels for Purine‑2,6‑Dione Scaffold Optimization

The sharp activity cliff between the 2‑methylpiperidine analog (PNP Ki 0.390 nM) and the des‑methyl piperidine or pyrrolidine analogs (inactive) provides a well‑defined structure–activity relationship (SAR) anchor point. Medicinal chemistry teams can use this compound as a benchmark for iterative scaffold optimization, particularly when evaluating the impact of 8‑position heterocyclic modifications on PNP binding [1] .

Negative Control for Purinergic Receptor Screening Cascades

With an IC50 of 10,000 nM at P2Y2 and negligible A1 affinity (Kd ~145 µM), this compound serves as an ideal negative control in purinergic receptor screening panels, distinguishing PNP‑mediated effects from direct purinoceptor activation. This is critical for deconvoluting phenotypic screening hits where both PNP and purinergic receptors may be implicated [2] [3].

Quote Request

Request a Quote for 7-(2-chlorobenzyl)-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.